molecular formula C23H24O5 B11963790 Tert-butyl 4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylate CAS No. 96267-40-2

Tert-butyl 4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylate

Cat. No.: B11963790
CAS No.: 96267-40-2
M. Wt: 380.4 g/mol
InChI Key: CGDMDXJXVPCFDX-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, improving reaction conditions, and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Tert-butyl 4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate
  • Tert-butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate
  • (1-(tert-Butoxycarbonyl)-5-methoxy-1H-indol-2-yl)boronic acid

Uniqueness

Tert-butyl 4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry .

Properties

CAS No.

96267-40-2

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

tert-butyl 4-hydroxy-7-methoxy-1-(3-methoxyphenyl)naphthalene-2-carboxylate

InChI

InChI=1S/C23H24O5/c1-23(2,3)28-22(25)19-13-20(24)17-10-9-16(27-5)12-18(17)21(19)14-7-6-8-15(11-14)26-4/h6-13,24H,1-5H3

InChI Key

CGDMDXJXVPCFDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C2C=CC(=CC2=C1C3=CC(=CC=C3)OC)OC)O

Origin of Product

United States

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